Ethyl 4,6-dichloropicolinate chemical properties
Ethyl 4,6-dichloropicolinate chemical properties
This is an in-depth technical guide on Ethyl 4,6-dichloropicolinate , structured for researchers and drug development professionals.
A Strategic Scaffold for Regioselective Heterocyclic Functionalization
Executive Summary & Core Profile
Ethyl 4,6-dichloropicolinate (Ethyl 4,6-dichloro-2-pyridinecarboxylate) is a high-value halogenated pyridine scaffold used primarily as a regioselective building block in the synthesis of complex bioactive heterocycles.[1] Unlike simple dichloropyridines, the presence of the C2-ester group creates a unique electronic bias across the ring, enabling orthogonal functionalization strategies that are critical for Fragment-Based Drug Discovery (FBDD).
| Property | Data |
| CAS Number | 873450-61-4 |
| IUPAC Name | Ethyl 4,6-dichloropyridine-2-carboxylate |
| Molecular Formula | |
| Molecular Weight | 220.05 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 75–77 °C |
| Boiling Point | ~320 °C (Predicted); typically distilled under high vacuum |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water |
| Storage | Inert atmosphere, 2–8 °C (Hydrolysis sensitive) |
Electronic Structure & Reactivity Map
The utility of this scaffold lies in the electronic differentiation between the chlorine atoms at C4 and C6 .
The "Ortho-Ester" Effect
In standard pyridine chemistry (e.g., 2,4-dichloropyridine), the C4 position is typically the most reactive toward nucleophilic aromatic substitution (
However, in Ethyl 4,6-dichloropicolinate, this selectivity is often reversed or competitive.
-
C6 Position (Hotspot): Located ortho to the ring nitrogen AND ortho to the electron-withdrawing ethyl ester. The inductive effect (-I) of the ester combined with the ring nitrogen renders C6 highly electrophilic.
-
C4 Position: Located para to the ring nitrogen but meta to the ester. While it benefits from resonance stabilization from the nitrogen, it lacks the inductive activation of the ester.
Expert Insight: For
Figure 1: Reactivity map highlighting the electronic differentiation between C4 and C6 chlorines.
Synthetic Accessibility & Purity Considerations
Synthesis typically proceeds via the chlorination of 4,6-dihydroxypicolinic acid.
Protocol Summary (Synthesis of Core):
-
Precursor: 4,6-Dihydroxypicolinic acid (or Chelidamic acid derivative).
-
Chlorination: Reflux with
(Phosphorus oxychloride) often with to generate the acid chloride/trichloro intermediate. -
Esterification: Quenching the acid chloride intermediate into absolute ethanol.
Self-Validating Purity Check:
-
TLC: 20% EtOAc in Hexanes. The dichloro ester moves significantly faster (
) than the mono-chloro or hydroxy impurities. -
1H NMR: Look for the characteristic aromatic singlets.
- ppm (C3-H, deshielded by ester).
- ppm (C5-H).[2]
-
Note: If peaks are broad or shifted, suspect hydrolysis to the free acid (common if stored improperly).
Experimental Protocols: Regioselective Functionalization
Workflow A: Regioselective
at C6
This protocol demonstrates the displacement of the C6-chlorine by a secondary amine, a key step in synthesizing NAPE-PLD inhibitors [1].
Reagents:
-
Ethyl 4,6-dichloropicolinate (1.0 equiv)
-
Amine Nucleophile (e.g., N-methylphenethylamine) (1.05 equiv)
-
DIPEA (Diisopropylethylamine) (2.5 equiv)
-
Solvent: Anhydrous MeOH or DMF
Step-by-Step Methodology:
-
Charge: Dissolve Ethyl 4,6-dichloropicolinate (220 mg, 1 mmol) in anhydrous MeOH (2 mL) in a round-bottom flask.
-
Add Base: Add DIPEA (436 µL, 2.5 mmol) followed by the amine salt (if applicable) or free amine.
-
Reaction: Stir at room temperature (RT) for 24–72 hours.
-
Critical Control: Monitor by LC-MS. The C6-substituted product (M+Nucleophile-Cl) should appear. If conversion is slow, gently heat to 40–50 °C. Avoid reflux initially to prevent C4 substitution (bis-substitution).
-
-
Workup: Concentrate under reduced pressure. Resuspend in EtOAc, wash with water and brine.[3] Dry over
. -
Purification: Flash chromatography (Gradient: 5%
35% EtOAc/Pentane).-
Yield Expectation: 40–60% of the regiopure 6-amino-4-chloro isomer.
-
Workflow B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
While
Conditions:
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1)
-
Temperature: 90 °C
Figure 2: Decision tree for regioselective functionalization.
Applications in Drug Discovery
The 4,6-dichloropicolinate core is a privileged scaffold in several therapeutic areas:
-
NAPE-PLD Inhibitors: Used to synthesize pyrimidine-4-carboxamide analogs (via the methyl ester equivalent) that modulate lipid signaling in the brain. The C6-amine/C4-aryl substitution pattern is critical for potency [1].
-
SOS1 Inhibitors (KRas): The scaffold serves as a core for developing inhibitors of the SOS1-KRas interaction, a major target in oncology. The ester is typically reduced to an alcohol or converted to an amide to engage the binding pocket [3].
-
NIK Inhibitors: Used in the synthesis of NF-kB Inducing Kinase inhibitors for autoimmune diseases. The pyridine nitrogen provides a key hydrogen bond acceptor in the hinge region of the kinase [4].
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Sensitization: Halogenated pyridines are potential skin sensitizers. Handle in a fume hood with nitrile gloves.
-
Hydrolysis Risk: The ethyl ester is susceptible to hydrolysis by atmospheric moisture over time. Store in a desiccator. If the solid turns sticky or smells of acetic acid/ethanol, purify before use.
References
-
Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry.
-
BenchChem. (2025). Ethyl 4,6-dichloronicotinate Technical Data (Analogous reactivity data).
-
Google Patents. (2021). US20210188857A1 - Sos1 inhibitors.
-
Google Patents. (2023). WO2023217906A1 - Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase.
